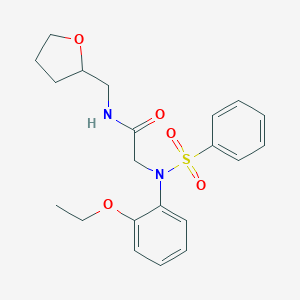![molecular formula C19H19N3O4S B298924 ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B298924.png)
ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes.
作用機序
The mechanism of action of ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate involves the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of bacterial and fungal cells by disrupting the integrity of their cell walls and membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, leading to the cleavage of various proteins involved in cell survival and proliferation. Additionally, it has been found to modulate the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
実験室実験の利点と制限
One of the major advantages of using ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate in lab experiments is its potent antitumor and antimicrobial activity. This makes it a promising candidate for the development of novel therapeutic agents for the treatment of cancer and infectious diseases. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate. One potential direction is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound in vivo. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential targets for its therapeutic applications. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
合成法
The synthesis of ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate involves the condensation of indole-3-carboxaldehyde with 3-amino-5-methyl-1,2,4-triazine-6(1H)-thione in the presence of ethyl acetoacetate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified through recrystallization.
科学的研究の応用
Ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate has been extensively studied for its potential applications in various biological processes. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess potent antibacterial and antifungal properties, making it a promising candidate for the development of novel antimicrobial agents.
特性
分子式 |
C19H19N3O4S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
ethyl 2-[3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C19H19N3O4S/c1-4-26-16(23)11-22-10-12(13-7-5-6-8-15(13)22)9-14-17(24)20(2)19(27)21(3)18(14)25/h5-10H,4,11H2,1-3H3 |
InChIキー |
SQADMAFOWSYTKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
正規SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bromophenyl)-N-[2-(2-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298841.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298842.png)
![N-[2-(2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B298843.png)
![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)
![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)

![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)